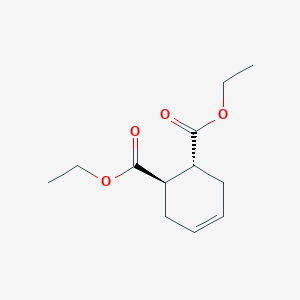

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVOHDKOANTMJU-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC=CC[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493878 | |

| Record name | Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-50-0 | |

| Record name | Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylicacid,diethylester,(1R,2R)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a diester with a cyclohexene backbone, is a versatile molecule in the landscape of organic synthesis. Its unique stereochemistry and the presence of reactive ester functionalities make it a valuable building block for the synthesis of complex organic molecules, including pharmacologically active compounds and novel polymers. This guide provides a comprehensive overview of its chemical identity, synthesis, key applications, and safe handling procedures, tailored for professionals in research and development.

Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is identified by the CAS Number: 5048-50-0 .[1][2][3] Its molecular structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5048-50-0 | [1][3] |

| Molecular Formula | C₁₂H₁₈O₄ | [3][4] |

| Molecular Weight | 226.27 g/mol | [3][4] |

| Appearance | Liquid or solid | [3][4] |

| Synonyms | trans-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester, Diethyl trans-1,2,3,6-tetrahydrophthalate | [3] |

| InChI Key | OWVOHDKOANTMJU-NXEZZACHSA-N | [3] |

| SMILES String | CCOC(=O)[C@@H]1CC=CC[C@H]1C(=O)OCC | [3] |

The trans configuration of the two ester groups is a critical feature, influencing the molecule's three-dimensional shape and its reactivity in stereospecific reactions. This specific arrangement is a direct consequence of the synthetic route employed, which will be discussed in the following section.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a cornerstone for its application. While various methods exist, a common and illustrative pathway involves the Diels-Alder reaction followed by esterification. A related synthesis for the cis-isomer is well-documented and provides a basis for understanding the esterification process.[5] The synthesis of the trans-isomer can be achieved starting from the corresponding trans-anhydride or diacid.

A general synthetic approach involves the reaction of trans-4-Cyclohexene-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst.[6]

Diagram 1: Generalized Synthetic Workflow

References

- 1. This compound | 5048-50-0 [chemicalbook.com]

- 2. 5048-50-0|trans-Diethyl cyclohex-4-ene-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 3. (±)-反式-4-环己烯-1,2-二甲酸二乙酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound [myskinrecipes.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. diethyl cyclohex-4-ene-1,2-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Diethyl trans-4-cyclohexene-1,2-dicarboxylate is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its unique stereochemistry and reactive sites—a carbon-carbon double bond and two ester functional groups—make it a valuable intermediate in the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, its reactivity profile, and its applications, with a special focus on its role in drug discovery and development. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction

The cyclohexene ring system is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. The precise arrangement of substituents on this six-membered ring is often critical for its pharmacological function. This compound, with its defined trans-stereochemistry of the two ester groups, offers a rigid and predictable scaffold for the synthesis of novel therapeutic agents. The presence of the alkene and ester functionalities allows for a wide range of chemical transformations, enabling the introduction of diverse pharmacophores and the modulation of physicochemical properties. This technical guide aims to be an essential resource for scientists leveraging this compound in their research and development endeavors.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a faint, pleasant odor. It is soluble in common organic solvents such as ethanol and ether, but has limited solubility in water.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | |

| Molecular Weight | 226.27 g/mol | |

| CAS Number | 5048-50-0 | |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | >97.0% (GC) is commercially available | |

| Form | Liquid | |

| Storage Temperature | Room temperature |

Synthesis of this compound

The primary and most efficient method for the synthesis of the 4-cyclohexene-1,2-dicarboxylate scaffold is the Diels-Alder reaction, a powerful [4+2] cycloaddition. The stereochemistry of the resulting cyclohexene ring is directly controlled by the stereochemistry of the dienophile. To obtain the desired trans product, a trans-dienophile, namely diethyl fumarate, is reacted with a suitable diene, typically 1,3-butadiene. The stereospecific nature of the Diels-Alder reaction ensures that the trans configuration of the dienophile is retained in the product.

Experimental Protocol: Synthesis via Diels-Alder Reaction

This protocol is a generalized procedure based on the principles of the Diels-Alder reaction for forming trans-cyclohexene derivatives.

Materials:

-

1,3-Butadiene (can be generated in situ from a precursor like 3-sulfolene)

-

Diethyl fumarate

-

Toluene (or another suitable high-boiling solvent)

-

Anhydrous magnesium sulfate

-

Reaction vessel equipped with a reflux condenser and a means for inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add diethyl fumarate and toluene.

-

Addition of Diene: Introduce 1,3-butadiene to the reaction mixture. If using a precursor like 3-sulfolene, add it to the reaction vessel and heat to generate 1,3-butadiene in situ.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions, such as oxidation, especially at elevated temperatures.

-

High-Boiling Solvent: The Diels-Alder reaction often requires thermal energy to proceed at a reasonable rate. Toluene provides a suitable reflux temperature.

-

Stereospecificity: The concerted mechanism of the Diels-Alder reaction ensures that the trans stereochemistry of diethyl fumarate is faithfully transferred to the product. It is important to note that under certain conditions, isomerization to the thermodynamically more stable cis isomer can occur, so careful control of reaction conditions and purification is crucial.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C=O of the ester, the C=C of the alkene, and the C-O bonds.

FTIR Spectra: FTIR spectra for this compound are available in public databases. Analysis of these spectra would reveal characteristic peaks around:

-

~1730 cm⁻¹: Strong absorption due to the C=O stretching of the ester groups.

-

~1650 cm⁻¹: Weaker absorption corresponding to the C=C stretching of the cyclohexene ring.

-

~1200-1000 cm⁻¹: Strong C-O stretching bands of the ester functionality.

-

~3020-3050 cm⁻¹: C-H stretching for the vinylic hydrogens.

-

~2850-2980 cm⁻¹: C-H stretching for the aliphatic hydrogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

-

Olefinic Protons: The two protons on the double bond of the cyclohexene ring are expected to appear as a multiplet in the downfield region, typically around δ 5.5-5.8 ppm .

-

Ester Ethyl Group: The ethyl groups of the esters will give rise to a quartet for the -OCH₂- protons around δ 4.1-4.3 ppm and a triplet for the -CH₃ protons around δ 1.2-1.4 ppm .

-

Ring Protons: The methine protons at the 1- and 2-positions (adjacent to the ester groups) and the allylic protons at the 3- and 6-positions will appear as multiplets in the region of δ 2.0-3.5 ppm . The trans-coupling constants between the protons at positions 1 and 2 would be characteristic.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

-

Carbonyl Carbons: The ester carbonyl carbons will be the most downfield, typically in the range of δ 170-175 ppm .

-

Olefinic Carbons: The two carbons of the double bond will appear around δ 124-128 ppm .

-

Ester Alkoxy Carbons: The -OCH₂- carbons of the ethyl groups will be found around δ 60-62 ppm .

-

Ring Carbons: The methine carbons at positions 1 and 2 will be in the range of δ 40-45 ppm , while the allylic carbons at positions 3 and 6 will be around δ 25-30 ppm .

-

Ester Methyl Carbons: The -CH₃ carbons of the ethyl groups will appear furthest upfield, around δ 14-15 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 226.27), the molecular ion peak (M⁺) would be observed at m/z = 226. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt, 45 Da) and ethylene from the retro-Diels-Alder reaction.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around its two key functionalities: the alkene and the ester groups. This dual reactivity makes it a highly versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Reactions of the Alkene

-

Hydrogenation: The double bond can be readily reduced via catalytic hydrogenation to yield the corresponding saturated diester, Diethyl trans-1,2-cyclohexanedicarboxylate. This transformation is useful for accessing saturated carbocyclic scaffolds.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functionalities with defined stereochemistry.

-

Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide or potassium permanganate. The resulting diol can serve as a precursor for further synthetic manipulations.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond provides dihalo-substituted cyclohexane derivatives.

Reactions of the Ester Groups

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to afford the corresponding trans-4-cyclohexene-1,2-dicarboxylic acid.

-

Amidation: Reaction with amines can convert the esters to amides, which is a common transformation in the synthesis of biologically active compounds.

-

Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications as a Pharmaceutical Intermediate

While specific examples of marketed drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motif is present in numerous biologically active compounds. The rigid trans-dicarboxylate framework can be used to control the spatial orientation of pharmacophoric groups, which is crucial for binding to biological targets such as enzymes and receptors. It serves as a valuable starting material for the synthesis of conformationally constrained analogues of known drugs, a strategy often employed to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable building block with a unique combination of stereochemical rigidity and functional group reactivity. Its utility in constructing complex molecular frameworks makes it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe application in the laboratory. As the demand for novel and structurally diverse molecules continues to grow, the importance of versatile intermediates like this compound in driving innovation is expected to increase.

An In-depth Technical Guide to the Molecular Structure of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

This guide provides a comprehensive examination of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a versatile intermediate in modern organic synthesis. We will dissect its molecular architecture, explore its stereospecific synthesis, detail rigorous protocols for its characterization, and discuss its chemical properties and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound.

Core Molecular Structure and Stereochemistry

This compound (C₁₂H₁₈O₄, Molecular Weight: 226.27 g/mol ) is an organic ester characterized by a six-membered cyclohexene ring. The defining features of its structure are the single endocyclic double bond and two diethyl carboxylate functional groups attached to adjacent carbons (C1 and C2).

The critical aspect of its molecular identity is the trans stereochemistry. This designation signifies that the two diethyl carboxylate groups are oriented on opposite faces of the cyclohexene ring. This spatial arrangement is a direct and predictable consequence of its synthesis via the Diels-Alder reaction, a cornerstone of modern synthetic chemistry. The substituents' fixed trans relationship governs the molecule's three-dimensional shape and, consequently, its reactivity and utility as a synthetic building block.

This compound typically presents as a colorless to light yellow liquid with a characteristic fruity odor. It is readily soluble in common organic solvents like ethanol and ether, while its hydrophobic cyclohexene core limits its solubility in water.

Stereospecific Synthesis: The Diels-Alder Reaction

The formation of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction involves the concerted interaction of a conjugated diene (a system with four pi electrons) and a dienophile (a system with two pi electrons) to create a cyclohexene ring.

-

The Diene: 1,3-Butadiene

-

The Dienophile: Diethyl fumarate (the E-isomer of the unsaturated diester)

The reaction's elegance lies in its stereospecificity. The geometric configuration of the dienophile is faithfully retained in the product. Because the starting dienophile, diethyl fumarate, has its two ester groups in a trans configuration, the resulting cyclohexene product will also have its ester groups in a trans configuration. This provides a reliable method for controlling the stereochemistry of the final molecule.

The mechanism proceeds through a single, cyclic transition state where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed simultaneously.

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

Abstract

This guide provides a comprehensive examination of the synthesis mechanism for this compound, a valuable intermediate in organic synthesis.[1] The core of this synthesis is the Nobel Prize-winning Diels-Alder reaction, a powerful and elegant method for forming six-membered rings with high stereochemical control.[2][3] We will dissect the underlying principles of this [4+2] cycloaddition, focusing on the concerted mechanism, the role of frontier molecular orbitals, and the critical influence of reactant stereochemistry on the final product architecture. This document is intended for researchers and professionals in chemistry and drug development, offering both a deep mechanistic understanding and a practical, field-proven experimental protocol.

The Diels-Alder Reaction: A Cornerstone of Cyclohexene Synthesis

Discovered by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative.[3][4] Its synthetic utility is immense, as it allows for the simultaneous formation of two new carbon-carbon bonds and up to four new stereocenters in a single, predictable step.[5]

The reaction's mechanism is believed to proceed through a single, cyclic transition state without the formation of intermediates.[3] This concerted nature is governed by orbital symmetry, specifically the suprafacial interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][6]

Several factors influence the rate and efficiency of the Diels-Alder reaction:

-

Diene Conformation : The diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap at its terminal carbons.[6][7][8] Dienes locked in an s-trans conformation are unreactive.[8]

-

Electronic Factors : The reaction is generally fastest when the dienophile possesses electron-withdrawing groups (EWGs) and the diene has electron-donating groups (EDGs).[7] EWGs, such as the ester groups in our target synthesis, lower the energy of the dienophile's LUMO, facilitating a more favorable interaction with the diene's HOMO.

Core Mechanism: Synthesis of the trans Isomer

The synthesis of this compound is a classic example of the Diels-Alder reaction's stereospecificity.

Reactants:

-

Diene: 1,3-Butadiene (C₄H₆)

-

Dienophile: Diethyl fumarate (C₈H₁₂O₄), the trans (E) isomer of the butenedioate diester.

The reaction is a thermally allowed [4+2] cycloaddition.[3] The mechanism involves a cyclic flow of six π-electrons: four from the conjugated diene and two from the dienophile, occurring in a single, concerted step.[6][8] This electron movement results in the breaking of three π-bonds and the formation of two new σ-bonds and one new π-bond, creating the cyclohexene ring.[7][9]

The Principle of Stereochemical Retention

A fundamental rule of the Diels-Alder reaction is that the stereochemistry of the dienophile is retained in the product.[5][10] This is a direct consequence of the concerted, suprafacial nature of the cycloaddition, where both new σ-bonds form on the same face of the dienophile simultaneously.[6]

In this synthesis, the starting dienophile is diethyl fumarate, where the two ethyl carboxylate groups are trans to each other across the double bond. This trans relationship is locked into the product. The resulting diethyl 4-cyclohexene-1,2-dicarboxylate therefore has its two ester groups on opposite sides of the ring, yielding the trans diastereomer.[5][9][11]

If one were to use diethyl maleate (the cis isomer) as the dienophile, the resulting product would be the cis diastereomer, with both ester groups on the same side of the ring.[5][9][10] This stereospecificity makes the Diels-Alder reaction a highly predictable and powerful tool for stereocontrolled synthesis.

Mechanistic Workflow Diagram

The following diagram illustrates the concerted electron flow and stereochemical conservation in the reaction between 1,3-butadiene and diethyl fumarate.

Caption: Diels-Alder reaction pathway for trans-isomer synthesis.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. As 1,3-butadiene is a gas at standard temperature and pressure, this reaction is typically performed under pressure at elevated temperatures.

Safety Precaution: This procedure must be carried out by trained personnel in a well-ventilated fume hood. A high-pressure reaction vessel (autoclave) is required. All appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials & Reagents:

-

Diethyl fumarate

-

1,3-Butadiene

-

Hydroquinone (polymerization inhibitor)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Vessel Preparation: To a clean, dry high-pressure stainless-steel autoclave, add diethyl fumarate (1.0 eq), a catalytic amount of hydroquinone (approx. 0.1% by weight of butadiene), and anhydrous toluene to create an approximately 1-2 M solution of the dienophile.

-

Addition of Diene: Seal the autoclave, cool it in a dry ice/acetone bath (approx. -78 °C), and evacuate the headspace. Connect a cylinder of 1,3-butadiene and condense a slight excess (approx. 1.1-1.2 eq) into the reaction vessel.

-

Reaction: Seal the vessel completely. Allow it to warm to room temperature behind a blast shield. Place the autoclave in a heating mantle and heat to 120-150 °C. Maintain this temperature for 6-12 hours, with stirring if possible.

-

Cooling and Workup: After the reaction period, cool the autoclave to room temperature and then further chill it in an ice bath. Slowly and carefully vent the excess butadiene pressure in the fume hood.

-

Solvent Removal: Open the vessel and transfer the contents to a round-bottom flask. Remove the toluene solvent using a rotary evaporator.

-

Purification (Liquid-Liquid Extraction): Dilute the crude residue with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate via rotary evaporation to yield the crude product.

-

Purification (Vacuum Distillation): Purify the crude ester by vacuum distillation to obtain the final product, this compound, as a colorless liquid.[12]

Data Summary

The following table summarizes key quantitative data for the primary compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | Diene; gas at STP |

| Diethyl Fumarate | C₈H₁₂O₄ | 172.18 | 218-219 | Dienophile (trans isomer) |

| This compound | C₁₂H₁₈O₄ | 226.27[13] | ~135-138 °C at 10 mmHg | Product |

Typical yields for this reaction, when properly optimized, can range from 80-95%.

Conclusion

The synthesis of this compound is a textbook illustration of the Diels-Alder reaction's power and elegance. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the stereochemistry of the dienophile (diethyl fumarate) is directly and predictably translated into the trans configuration of the final cyclohexene product. This principle of stereochemical retention is a cornerstone of modern organic synthesis, enabling the construction of complex cyclic molecules with a high degree of precision. The provided protocol offers a robust framework for the practical application of this fundamental chemical transformation.

References

- 1. This compound [myskinrecipes.com]

- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Diels–Alder Reaction [sigmaaldrich.com]

- 5. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]

- 6. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. theorango.com [theorango.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate: A Technical Guide

Introduction

Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS No. 5048-50-0) is a diester with a cyclohexene core, a molecule of significant interest in organic synthesis. Its stereochemistry and functional groups make it a versatile building block for the synthesis of a variety of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry, materials science, and drug development to ensure purity, verify structure, and understand its reactivity.

This technical guide provides a detailed overview of the spectroscopic data for this compound. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and insightful resource for scientists and professionals.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol , is characterized by a six-membered ring containing a double bond and two trans-oriented ethoxycarbonyl groups. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O and C-O bonds of the ester groups, the C=C bond of the cyclohexene ring, and the various C-H bonds.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1200-1180 | Strong | C-O stretch (ester) |

| ~3020 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Medium-Strong | C-H stretch (alkane) |

Expertise & Experience: Interpreting the IR Spectrum

The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹. This is a classic indicator of the carbonyl (C=O) stretch in a saturated ester. Its high intensity is due to the large change in dipole moment during the vibration. The presence of a medium-intensity band around 1650 cm⁻¹ is indicative of the C=C stretching vibration of the cyclohexene ring. This peak is typically less intense than the carbonyl stretch.

The strong absorption in the 1200-1180 cm⁻¹ region is attributed to the C-O stretching of the ester linkage. The region between 3000 and 2850 cm⁻¹ reveals the C-H stretching vibrations. The band at approximately 3020 cm⁻¹ corresponds to the stretching of the vinylic C-H bonds (=C-H), while the stronger absorptions between 2980 and 2850 cm⁻¹ are due to the stretching of the aliphatic C-H bonds in the ethyl groups and the cyclohexene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra will reveal the number of unique protons and carbons, their chemical environments, and their connectivity.

A comprehensive search of publicly available spectral databases did not yield experimental ¹H and ¹³C NMR data for this compound. The following interpretation is based on established principles of NMR spectroscopy and predicted chemical shifts.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl groups and the cyclohexene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | m | 2H | H-4, H-5 (vinylic) |

| ~4.1 | q | 4H | -OCH₂CH₃ |

| ~2.8 | m | 2H | H-1, H-2 (methine) |

| ~2.4 | m | 2H | H-3a, H-6a |

| ~2.1 | m | 2H | H-3e, H-6e |

| ~1.2 | t | 6H | -OCH₂CH₃ |

Expertise & Experience: Decoding the Predicted ¹H NMR Spectrum

The vinylic protons (H-4 and H-5) are expected to resonate at the most downfield chemical shift (~5.7 ppm) due to the deshielding effect of the double bond. The quartet at approximately 4.1 ppm is characteristic of the methylene protons (-OCH₂-) of the ethyl ester groups, split by the adjacent methyl protons. The corresponding methyl protons (-CH₃) would appear as a triplet around 1.2 ppm.

The methine protons at the stereocenters (H-1 and H-2) are predicted to be in the range of ~2.8 ppm. Their trans relationship would influence their coupling constants with the adjacent methylene protons. The allylic protons on C-3 and C-6 would likely appear as complex multiplets around 2.1-2.4 ppm, with the axial and equatorial protons having different chemical shifts and coupling patterns.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (ester) |

| ~125 | C-4, C-5 (vinylic) |

| ~60 | -OCH₂CH₃ |

| ~42 | C-1, C-2 (methine) |

| ~28 | C-3, C-6 (allylic) |

| ~14 | -OCH₂CH₃ |

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

The carbonyl carbons of the ester groups are expected to be the most downfield signals, appearing around 174 ppm. The vinylic carbons (C-4 and C-5) would resonate in the typical alkene region, around 125 ppm. The carbon of the methylene group in the ethyl esters (-OCH₂) is predicted to be around 60 ppm. The methine carbons of the cyclohexene ring (C-1 and C-2) are expected at approximately 42 ppm, and the allylic carbons (C-3 and C-6) at around 28 ppm. Finally, the methyl carbons of the ethyl groups would appear at the most upfield region, around 14 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

A comprehensive search of publicly available spectral databases did not yield an experimental mass spectrum for this compound. The following interpretation is based on common fragmentation pathways for similar esters.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 226. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃, 45 Da) and the ethyl groups (-CH₂CH₃, 29 Da). A common fragmentation pathway for esters is the McLafferty rearrangement, which could lead to characteristic fragment ions. A retro-Diels-Alder reaction of the cyclohexene ring is also a plausible fragmentation pathway, which would result in the formation of butadiene (54 Da) and diethyl maleate or fumarate radical cations.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment |

| 226 | [M]⁺ |

| 181 | [M - OCH₂CH₃]⁺ |

| 153 | [M - COOCH₂CH₃]⁺ |

| 125 | [M - 2 x COOCH₂CH₃ + H]⁺ |

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

Infrared (IR) Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An background spectrum of the clean plates is recorded prior to the sample measurement.

-

Causality: The thin film method is ideal for liquid samples as it avoids the use of solvents that would introduce interfering absorption bands. KBr and NaCl plates are used as they are transparent to IR radiation in the analytical region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 300-500 MHz NMR Spectrometer

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is run to obtain a spectrum with singlets for each carbon. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal is easily identifiable. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra. Proton decoupling in ¹³C NMR simplifies the spectrum and improves sensitivity.

Mass Spectrometry (MS)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio.

-

Causality: GC-MS is an excellent technique for volatile and thermally stable compounds like esters. EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Visualization of Molecular Structure

Caption: 2D structure of this compound.

Conclusion

A Comprehensive Technical Guide to the Safe Handling of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate is a diester derivative of cyclohexene dicarboxylic acid. Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety and handling protocols for this compound, moving beyond mere procedural lists to explain the rationale behind each recommendation. Our focus is on fostering a proactive safety culture through expertise, trustworthiness, and authoritative grounding.

Hazard Identification and Risk Assessment: A Proactive Approach

The foundation of safe laboratory practice lies in a comprehensive understanding of the potential hazards associated with a substance. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The signal word for this chemical is "Warning".[1]

A proactive risk assessment involves not only acknowledging these hazards but also evaluating the likelihood of exposure during specific laboratory operations. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Hazard Identification for this compound

| Hazard Statement | GHS Classification | Target Organs |

| H315 | Skin Irritation, Category 2 | Skin |

| H319 | Eye Irritation, Category 2 | Eyes |

| H335 | Specific target organ toxicity — single exposure, Category 3 | Respiratory system |

Source:[1]

The causality behind these classifications lies in the chemical nature of the diester. While not acutely toxic, prolonged or unprotected contact with the liquid can lead to localized irritation. Inhalation of vapors, especially in poorly ventilated areas or upon heating, can irritate the mucous membranes of the respiratory tract.

The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

Effective safety management follows a "hierarchy of controls" to minimize or eliminate hazards. This systematic approach prioritizes controls that are more effective and reliable over those that are less so.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, this hierarchy is applied as follows:

-

Elimination/Substitution: In a research and development context, eliminating this specific molecule may not be feasible if it is integral to the synthetic route. Substitution with a less hazardous alternative should be considered if scientifically viable.

-

Engineering Controls: This is a critical and highly effective control measure. Always handle this compound in a well-ventilated area.[2] For procedures that may generate vapors, such as heating or creating aerosols, a certified chemical fume hood is mandatory.[3] Safety showers and eyewash stations should be readily accessible.

-

Administrative Controls: These are the work practices that reduce or prevent exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs) for all experimental work involving this compound. Proper labeling of all containers and restricting access to authorized personnel are also key administrative controls.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the other control measures. The recommended PPE for handling this compound is detailed in the following section.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against accidental splashes of the liquid, which can cause serious eye irritation.[4] |

| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause irritation.[5] Inspect gloves for any signs of degradation or perforation before use. | |

| Body | Laboratory coat | Protects skin and personal clothing from contamination.[5] | |

| Respiratory | N95 (US) dust mask or equivalent | Recommended to avoid inhalation of vapors or mists. In situations with inadequate ventilation or the potential for significant aerosol generation, a respirator with an organic vapor cartridge may be necessary. |

Safe Handling and Storage: Preserving Chemical Integrity and Ensuring Safety

Proper handling and storage procedures are crucial not only for safety but also for maintaining the purity and stability of this compound.

Handling:

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2]

-

Avoid Inhalation: Do not breathe vapors or mists.[2]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Hygiene: Wash hands thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Temperature: Store in a cool place.[2]

-

Atmosphere: This compound is noted to be air-sensitive.[2] Therefore, it is best practice to store it under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation through oxidation or reaction with atmospheric moisture.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[6]

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed and validated protocols is essential for both experimental success and safety.

Protocol 1: Weighing and Preparing a Solution

-

Preparation: Don all required PPE (safety glasses, nitrile gloves, lab coat). Ensure the chemical fume hood is on and functioning correctly.

-

Inert Atmosphere (if necessary): If the compound is stored under an inert atmosphere, have a source of nitrogen or argon ready to blanket the container upon opening.

-

Weighing: Tare a clean, dry beaker or flask on an analytical balance. In the fume hood, carefully transfer the desired amount of this compound to the container.

-

Closing: Immediately and tightly close the main container, and if applicable, purge the headspace with an inert gas before sealing.

-

Dissolving: In the fume hood, add the desired solvent to the weighed ester. Stir or sonicate as needed to achieve complete dissolution.

-

Labeling: Clearly label the prepared solution with the chemical name, concentration, solvent, date, and your initials.

-

Cleanup: Clean any spills in the balance and fume hood immediately. Dispose of any contaminated materials as hazardous waste.

-

Final Hygiene: Remove gloves and wash hands thoroughly.

Spill and Emergency Procedures: A Plan for the Unexpected

In the event of a spill or accidental exposure, a swift and informed response is critical.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[2] Avoid breathing vapors, mist, or gas.[2] Ensure adequate ventilation and evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth) and dispose of it as hazardous waste.[2] Keep the collected material in suitable, closed containers for disposal.[2]

Caption: A decision-making workflow for responding to a chemical spill.

First Aid Measures:

-

Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[7]

-

Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse the skin with water or shower.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Consult a physician.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[2] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can minimize risks and create a safer laboratory environment. This guide serves as a foundational resource to be integrated into your institution's broader safety and chemical hygiene plan.

References

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemicalbook.com [chemicalbook.com]

IUPAC name for Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

An In-Depth Technical Guide to Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, synthesis, stereochemical intricacies, and utility as a molecular building block.

Decoding the IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely describes the molecule's structure. A systematic breakdown reveals the logic embedded in its name:

-

Cyclohexene : The core of the molecule is a six-membered carbon ring containing one double bond ("-en").[1][2]

-

4-Cyclohexene : The number "4" indicates the starting position of the double bond. In cyclic systems, the double bond carbons are assigned the lowest possible numbers, typically #1 and #2. However, when principal functional groups (like the carboxylates here) are present, they are given priority for the lowest locants. Thus, the numbering starts at the carbons bearing the carboxylate groups, making the double bond located between carbons 4 and 5.[1][2][3]

-

1,2-dicarboxylate : This signifies two carboxylate functional groups (-COO⁻, in ester form) attached to carbons #1 and #2 of the ring.[4]

-

Diethyl : This prefix specifies that both carboxylate groups are esterified with ethyl groups (-CH₂CH₃).[4]

-

trans : This crucial stereochemical descriptor indicates the relative orientation of the two diethyl carboxylate substituents. They are on opposite sides of the ring's plane.[5][6]

This systematic naming ensures an unambiguous representation of the compound's constitution and stereochemistry.

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow liquid with a fruity odor.[7] Its properties make it soluble in common organic solvents while having limited solubility in water.[7]

| Property | Value | Source |

| CAS Number | 5048-50-0 | [7][8][9] |

| Molecular Formula | C₁₂H₁₈O₄ | [7][9][10] |

| Molecular Weight | 226.27 g/mol | [9][10][11] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Purity | Typically >97.0% (GC) | [7][9] |

| SMILES | CCOC(=O)[C@H]1CC=CC[C@@H]1C(=O)OCC | [7][10] |

| InChI | InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1 | [10] |

Synthesis Pathway: The Diels-Alder Approach

The synthesis of the cyclohexene core of this molecule is a classic example of a Diels-Alder reaction , a powerful tool in organic chemistry for forming six-membered rings.[12][13][14] This pericyclic reaction involves the cycloaddition of a conjugated diene and a substituted alkene (the dienophile).[14]

The overall synthetic strategy involves two main stages:

-

[4+2] Cycloaddition : Formation of the substituted cyclohexene ring.

-

Esterification : Conversion of the resulting dicarboxylic acid or anhydride to the diethyl ester.

Causality in Reagent Selection

-

The Diene : 1,3-butadiene is the diene. As it is a gas at room temperature, it is often generated in situ for easier handling.[12][13] 3-Sulfolene (butadiene sulfone) is an excellent solid precursor that, upon heating, undergoes a cheletropic elimination to release 1,3-butadiene and sulfur dioxide gas.[12][14] This method allows for the controlled release of the diene directly into the reaction mixture, minimizing side reactions like polymerization.[14]

-

The Dienophile : To obtain the trans product, the dienophile must have the corresponding stereochemistry. Diethyl fumarate (the trans-isomer of butenedioic acid diethyl ester) is the logical choice. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[13]

Experimental Workflow: Synthesis of the Cyclohexene Ring

Below is a generalized protocol based on the principles of the Diels-Alder reaction.

-

Reaction Setup : In a round-bottomed flask equipped with a reflux condenser and a gas trap (to handle the SO₂ byproduct), combine 3-sulfolene, the dienophile (e.g., maleic anhydride for the cis precursor), and an inert, high-boiling solvent like xylene.[12][13]

-

Thermal Reaction : Heat the mixture to reflux. The high temperature initiates the decomposition of 3-sulfolene into 1,3-butadiene and SO₂.[12]

-

Cycloaddition : The newly formed 1,3-butadiene immediately reacts with the dienophile present in the solution to form the cyclohexene ring structure.[13]

-

Hydrolysis (if starting from anhydride) : If the reaction is performed with maleic anhydride to yield the cis-anhydride, a subsequent hydrolysis step with water is required to open the anhydride ring and form the dicarboxylic acid.[12]

-

Esterification : The resulting dicarboxylic acid (either cis or trans) is then esterified. A common method is Fischer esterification, which involves refluxing the acid in excess ethanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[15]

-

Workup and Purification : The reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is washed to remove the acid catalyst and any unreacted starting material. The final product is purified by distillation under reduced pressure.[15]

Workflow Visualization

Caption: A generalized workflow for the Diels-Alder synthesis.

Stereochemistry and Conformational Analysis

The "trans" configuration at carbons C1 and C2 is a defining feature of this molecule. This means that the two diethyl carboxylate groups are positioned on opposite faces of the cyclohexene ring.

In a disubstituted cyclohexane, the substituents can occupy either axial or equatorial positions. The ring can undergo a "ring flip" to interconvert between two chair conformations, which swaps the axial and equatorial positions.[5]

-

Stability : Conformations that place bulky substituents in the equatorial position are generally more stable. This is because axial substituents experience destabilizing 1,3-diaxial interactions (steric hindrance) with other axial atoms on the same side of the ring.[5][16]

-

trans-1,2 Isomer : For a trans-1,2-disubstituted cyclohexane, the two chair conformations are diequatorial (e,e) and diaxial (a,a).[5][6] The diequatorial conformation is significantly more stable and therefore predominates at equilibrium, as it avoids the high energy penalty of two bulky groups in axial positions.[5]

The presence of the C4-C5 double bond flattens the ring slightly compared to a saturated cyclohexane, but the principles of minimizing steric strain by favoring equatorial positions for large groups remain paramount.

Conformational Equilibrium Diagram

Caption: Equilibrium between diaxial and diequatorial conformers.

Applications in Synthesis and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a highly valuable intermediate or building block in organic synthesis.[17] Its utility stems from its well-defined stereochemistry and the presence of multiple functional groups that can be further manipulated.

-

Scaffold for Complex Molecules : The cyclohexene ring provides a rigid, three-dimensional scaffold. The trans orientation of the ester groups provides specific exit vectors for building out more complex molecular architectures.

-

Pharmaceutical Intermediates : It is employed in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.[7][17] The defined stereochemistry is critical, as the biological activity of a drug is often dependent on its precise 3D shape.

-

Functional Group Transformation : The double bond can be subjected to various reactions (e.g., hydrogenation, epoxidation, dihydroxylation), and the ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, opening up a wide array of synthetic possibilities.

Conclusion

This compound is a compound whose structure is elegantly described by its IUPAC name. Its synthesis, rooted in the powerful and stereospecific Diels-Alder reaction, provides a reliable route to a versatile chemical intermediate. For researchers in organic synthesis and drug development, understanding the stereochemical and conformational properties of this molecule is key to leveraging its potential as a scaffold for constructing novel and complex chemical entities with potential therapeutic applications.

References

- 1. Organic Nomenclature [www2.chemistry.msu.edu]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. m.youtube.com [m.youtube.com]

- 4. iupac.org [iupac.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. CAS 5048-50-0: Diethyl trans-4-cyclohexene-1,2-dicarboxyla… [cymitquimica.com]

- 8. This compound | 5048-50-0 [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. (±)-反式-4-环己烯-1,2-二甲酸二乙酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. web.alfredstate.edu [web.alfredstate.edu]

- 13. odinity.com [odinity.com]

- 14. cerritos.edu [cerritos.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. spcmc.ac.in [spcmc.ac.in]

- 17. This compound [myskinrecipes.com]

An In-Depth Technical Guide to the Physical Properties of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

Foreword: A Note on Scientific Inquiry

In the landscape of chemical research and drug development, a thorough understanding of a molecule's physical properties is the bedrock upon which all further investigation is built. These properties—from boiling point to spectroscopic signature—govern a compound's behavior, dictate its handling and purification protocols, and provide critical insights into its structural integrity. This guide is dedicated to Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a versatile diester intermediate. While this molecule is well-utilized in synthetic applications, comprehensive physical data in publicly accessible literature is notably sparse.

Therefore, this document adopts a dual-pronged approach. Firstly, it collates and presents the available data for the target molecule and its close structural relatives, providing a robust framework for estimation. Secondly, and more importantly, it functions as a methodological whitepaper. It details the rigorous experimental protocols required to determine these properties, grounding the reader not just in the what, but in the how and the why. This approach ensures that the principles of scientific integrity are upheld, providing a self-validating system for any researcher to generate and confirm these critical data points in their own laboratory setting.

Molecular Identity and General Characteristics

This compound is an organic compound featuring a cyclohexene ring functionalized with two ethyl ester groups in a trans configuration at the 1 and 2 positions. This structure makes it a valuable intermediate in various organic syntheses, including Diels-Alder reactions and the development of more complex molecular architectures for pharmaceuticals and materials science.[1]

The fundamental identifiers and general properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5048-50-0 | [2] |

| Molecular Formula | C₁₂H₁₈O₄ | |

| Molecular Weight | 226.27 g/mol | |

| Physical Form | Liquid at room temperature | |

| Appearance | Colorless to pale yellow, clear liquid | [3] |

| Odor | Described as pleasant and fruity | [3] |

| Purity (Commercial) | Typically ≥97% (GC) | [2] |

Thermophysical Properties: A Methodological Deep Dive

The thermophysical properties are critical for purification, handling, and process scale-up. Direct, verified values for the trans isomer are not consistently reported in the literature. Therefore, we present data from its close isomers and analogues alongside detailed experimental protocols for their definitive determination.

| Property | Diethyl trans -4-Cyclohexene-1,2-dicarboxylate | Comparative Compound Data | Source(s) |

| Boiling Point | Data not available | 129-131 °C @ 5 mmHg (cis isomer) 104 °C @ 1.1 mmHg (trans-saturated analogue) | [4][5] |

| Density / Specific Gravity | Data not available | 1.04 (20/20) (trans-saturated analogue) | [5] |

| Refractive Index (n_D) | Data not available | 1.4605-1.4610 @ 25 °C (cis isomer) 1.45 @ 20 °C (trans-saturated analogue) | [4][5] |

Boiling Point Determination under Reduced Pressure

Causality: High molecular weight esters like this one exhibit strong intermolecular dipole-dipole interactions, leading to high boiling points. At atmospheric pressure, the required temperature for boiling would likely cause thermal decomposition. Therefore, vacuum distillation is the required method for both purification and boiling point determination. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.[6]

This method is ideal for small sample quantities and provides an accurate boiling point at a specific pressure.[7]

-

Apparatus Setup:

-

Place a small volume (approx. 0.5 mL) of the sample into a small-diameter test tube (e.g., 10x75 mm).

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is parallel to the bottom of the test tube.

-

Suspend the assembly in a Thiele tube or an oil bath equipped with a magnetic stirrer for even heat distribution.

-

-

Measurement Procedure:

-

Begin heating the bath at a rate of 2-3 °C per minute.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]

-

Upon approaching the boiling point, the bubbling will become rapid and continuous as the liquid's vapor fills the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[7] This signifies the point where the external pressure equals the vapor pressure of the liquid.

-

-

Pressure Recording: Simultaneously record the pressure of the system using a manometer. The boiling point must be reported with the corresponding pressure (e.g., 130 °C @ 5 mmHg).

Caption: Workflow for micro-boiling point determination.

Density Determination using a Pycnometer

Causality: Density is a fundamental physical property defined as mass per unit volume. It is highly sensitive to temperature due to thermal expansion. The pycnometer method is a highly precise technique that allows for the accurate determination of a liquid's volume by comparing its mass to that of a reference substance with a well-known density, typically distilled water.[8]

-

Preparation:

-

Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent, followed by distilled water and acetone. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

-

Mass of Empty Pycnometer:

-

Carefully weigh the empty, dry pycnometer on an analytical balance to four decimal places. Record this mass as m₀.

-

-

Calibration with Water:

-

Fill the pycnometer with deionized, degassed water. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant-temperature water bath (e.g., 20.0 °C) for 15-20 minutes to allow for thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₁.

-

-

Measurement with Sample:

-

Empty and dry the pycnometer as in step 1.

-

Fill the pycnometer with the this compound sample.

-

Repeat the thermal equilibration and weighing procedure as in step 3. Record this mass as m₂.

-

-

Calculation:

-

Mass of water: m_water = m₁ - m₀

-

Mass of sample: m_sample = m₂ - m₀

-

Volume of pycnometer (at T): V = m_water / ρ_water(T) (where ρ_water(T) is the tabulated density of water at the experimental temperature).

-

Density of sample (at T): ρ_sample = m_sample / V

-

Refractive Index Measurement

Causality: The refractive index is the ratio of the speed of light in a vacuum to its speed in the sample medium. It is a measure of how much the path of light is bent, or refracted, when it enters the material.[9] This property is dependent on temperature and the wavelength of light used. For organic liquids, it is a highly sensitive indicator of purity; impurities can cause a deviation from the literature value.[9] A digital Abbe refractometer is the standard instrument for this measurement.

-

Instrument Calibration:

-

Turn on the refractometer and allow the internal temperature control to stabilize at the desired temperature (e.g., 20.0 °C).

-

Calibrate the instrument using a certified refractive index standard, such as distilled water (n_D²⁰ = 1.3330).

-

-

Sample Application:

-

Using a clean pipette, apply a few drops of the this compound sample onto the prism surface. Ensure the surface is fully covered.

-

-

Measurement:

-

Close the cover. The instrument will automatically measure and display the refractive index.

-

Record the value, which is typically reported to four decimal places. The value should be reported with the temperature and wavelength, e.g., n_D²⁰, where 'D' refers to the sodium D-line (589 nm).[9]

-

-

Cleaning:

-

Thoroughly clean the prism with a soft tissue soaked in a suitable solvent (e.g., ethanol or isopropanol) immediately after the measurement.

-

Solubility Characteristics

The solubility of a compound is dictated by the principle of "like dissolves like." The presence of both a nonpolar cyclohexene ring and polar ester functionalities gives this compound a mixed character.

-

Polarity Analysis: The C-O and C=O bonds in the two diethyl ester groups create significant bond dipoles, making this region of the molecule polar and capable of dipole-dipole interactions. The cyclohexene hydrocarbon backbone is nonpolar.

-

Solvent Compatibility:

-

High Solubility: Expected in common organic solvents such as ethanol, diethyl ether, acetone, ethyl acetate, and chlorinated solvents (e.g., dichloromethane).[3] These solvents can interact favorably with both the polar ester groups and the nonpolar ring.

-

Limited Solubility: Expected in highly polar protic solvents like water. The large nonpolar hydrocarbon component of the molecule outweighs the polarity of the ester groups, preventing significant dissolution in water.[3]

-

Low to No Solubility: Expected in very nonpolar solvents like hexanes, though some miscibility may be observed.

-

| Solvent Class | Example Solvent | Predicted Solubility |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble |

| Polar Protic | Ethanol, Methanol | Soluble |

| Nonpolar | Toluene, Diethyl Ether | Soluble |

| Highly Nonpolar | Hexanes | Sparingly Soluble |

| Aqueous | Water | Insoluble/Limited Solubility |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation. While a comprehensive public database of spectra for this specific isomer is lacking, its structure allows for a confident prediction of its key spectral features.

Caption: Key proton environments for ¹H NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ . This is the most prominent feature of the spectrum.

-

C-O Stretch (Ester): A strong band is expected in the 1150-1250 cm⁻¹ region.

-

=C-H Stretch (Alkenyl): A medium intensity band is expected just above 3000 cm⁻¹, typically around 3020-3050 cm⁻¹ .

-

C-H Stretch (Alkyl): Multiple bands of medium-to-strong intensity are expected just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ .

-

C=C Stretch (Alkenyl): A weak-to-medium intensity band is expected around 1640-1660 cm⁻¹ . This can sometimes be weak due to the symmetry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Predicted Chemical Shifts (δ) and Multiplicities:

-

~5.7 ppm (2H, multiplet): Olefinic protons on the C=C double bond.

-

~4.1 ppm (4H, quartet): Methylene protons (-O-CH₂ -CH₃) of the ethyl esters, split by the adjacent methyl group.

-

~2.8-3.2 ppm (2H, multiplet): Methine protons (-CH -C=O) at the chiral centers (positions 1 and 2). Their exact shift and coupling will be complex.

-

~2.2-2.6 ppm (4H, multiplet): Allylic methylene protons (-CH₂ -CH=) of the cyclohexene ring.

-

~1.2 ppm (6H, triplet): Methyl protons (-O-CH₂-CH₃ ) of the ethyl esters, split by the adjacent methylene group.

-

-

¹³C NMR Predicted Chemical Shifts (δ):

-

~170-175 ppm: Carbonyl carbons (C =O) of the ester groups.

-

~125-127 ppm: Olefinic carbons (-C H=C H-).

-

~60-62 ppm: Methylene carbons of the ethyl esters (-O-C H₂-CH₃).

-

~40-45 ppm: Methine carbons at the ester-substituted positions (-C H-C=O).

-

~25-30 ppm: Allylic methylene carbons (-C H₂-CH=).

-

~14 ppm: Methyl carbons of the ethyl esters (-O-CH₂-C H₃).

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 226 ) should be observable, though it may be of low intensity in Electron Ionization (EI) MS.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 181 .

-

Loss of an ethyl group (-CH₂CH₃, 29 Da) to give a fragment at m/z = 197 .

-

A retro-Diels-Alder reaction could potentially lead to fragments corresponding to butadiene (54 Da) and diethyl maleate/fumarate (172 Da).

-

A base peak related to the stable cyclohexenyl cation fragment is also likely.

-

Conclusion

This guide has outlined the essential physical properties of this compound from both a data-centric and a methodological perspective. While a complete, experimentally verified dataset for this specific isomer remains to be fully published, the combination of comparative data from its close analogues and the detailed, field-proven protocols provided herein offers a comprehensive framework for researchers. By grounding our understanding in the rigorous application of these experimental techniques, we can ensure the accuracy and reliability of the data that underpins future innovation in drug development and chemical synthesis.

References

- 1. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. mt.com [mt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diethyl trans-1,2-Cyclohexanedicarboxylate | 17351-22-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Stereochemistry of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the stereochemical intricacies of diethyl trans-4-cyclohexene-1,2-dicarboxylate, a molecule whose synthesis serves as a classic exemplar of stereocontrol in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles, synthetic protocols, and analytical characterization that define this compound.

Section 1: Foundational Principles—The Diels-Alder Reaction

The stereochemical fate of this compound is sealed at its conception, which occurs via the Nobel Prize-winning Diels-Alder reaction.[1][2] This reaction is a cornerstone of synthetic chemistry, enabling the construction of six-membered rings with remarkable efficiency and control.[1][3] It is classified as a [4+2] cycloaddition, involving the concerted interaction between the four π-electrons of a conjugated diene and the two π-electrons of an alkene, known as the dienophile.[1][2][3]

In the synthesis of our target molecule, the reactants are 1,3-butadiene (the diene) and diethyl fumarate (the dienophile).[4] Diethyl fumarate is the (E)-isomer of but-2-enedioic acid diethyl ester, meaning its two ester functional groups are positioned on opposite sides of the carbon-carbon double bond.[5][6]

The Pillar of Stereospecificity

The Diels-Alder reaction is renowned for being stereospecific, a direct consequence of its concerted mechanism where all bond-forming and bond-breaking events occur in a single transition state.[2][7][8] This means the stereochemistry of the reactants is faithfully preserved in the product.[9][10]

For the synthesis of this compound, the trans configuration of the ester groups in the dienophile, diethyl fumarate, dictates that they will be trans in the resulting cyclohexene ring.[4][8][10] If one were to use the corresponding cis-dienophile, diethyl maleate, the product would be the cis-diastereomer, diethyl cis-4-cyclohexene-1,2-dicarboxylate.[4][8] This direct translation of reactant geometry to product geometry is the essence of stereospecificity and provides chemists with a powerful tool for predictable stereochemical control.

Formation of a Racemic Mixture